molecular formula C19H15N3O4S B2889631 (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 477294-79-4

(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2889631
CAS No.: 477294-79-4
M. Wt: 381.41
InChI Key: JSAIOSWPSQIDAG-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic specialty chemical designed for pharmaceutical and neuropharmacology research. This molecule is an acetamide derivative incorporating both 1,3-dioxoisoindoline and 4-methoxy-3-methylbenzo[d]thiazole moieties, a structural motif found in compounds with documented biological activity. Structurally related 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide derivatives have demonstrated significant anticonvulsant properties in experimental models, showing particular efficacy in the Maximal Electroshock Seizure (MES) test, which is predictive of an ability to inhibit the spread of seizure activity . The benzo[d]thiazole component further enhances its research utility as a scaffold in medicinal chemistry. This compound is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing proper personal protective equipment and safety protocols.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-21-16-13(26-2)8-5-9-14(16)27-19(21)20-15(23)10-22-17(24)11-6-3-4-7-12(11)18(22)25/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAIOSWPSQIDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves a multi-step process:

    Formation of the Phthalimide Moiety: The initial step often involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.

    Synthesis of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling Reaction: The final step involves the coupling of the phthalimide derivative with the benzo[d]thiazole derivative in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit or activate certain biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]thiazol-2(3H)-ylidene Acetamide Derivatives

Compounds sharing the benzo[d]thiazol-2(3H)-ylidene-acetamide backbone differ primarily in substituents on the thiazole ring and acetamide linker, which modulate biological activity and physicochemical properties:

Compound Name Substituents on Thiazole Molecular Weight Reported Activity Key Spectral Data (IR C=O, cm⁻¹) Reference
Target Compound 4-methoxy-3-methyl ~408.4* Not explicitly reported Not provided -
I8 () 4-fluoro-styryl, 3-methyl - Anticancer (in vitro evaluation) -
4a () 3-phenyl-4-p-tolyl - MAO-B inhibition (IC₅₀ ~0.1 µM) -
CAS 864925-50-8 () 4-ethoxy-3-ethyl - Not reported -
(E)-N-(6-ethoxy-3-methyl...) () 6-ethoxy-3-methyl 408.5 Not reported -

Notes:

  • The target compound’s 4-methoxy group may enhance solubility compared to ethyl/ethoxy substituents in and .
  • MAO inhibition in correlates with electron-donating groups (e.g., p-tolyl in 4a), suggesting the target’s methoxy group could confer similar activity .

Dioxoisoindolinyl-Containing Analogues

The 1,3-dioxoisoindolin-2-yl group is shared with compounds in , and 15, though linkage and core structures vary:

Compound Name Core Structure Activity Key Data Reference
Target Compound Benzo[d]thiazole-acetamide Not reported - -
6d () Triazole-phenoxy-acetamide Anti-Staphylococcal (anti-SA) IR: 1725 (C=O)
N-(1,3-dioxoisoindolin-2-yl)... () Quinazolinone-thioacetamide Anti-inflammatory Synthesized via hydrazide route
CAS 1251627-32-3 () Dihydroimidazo-thiazole Not reported Molecular weight: 404.4

Notes:

  • IR data for 6d (1725 cm⁻¹, C=O) aligns with typical dioxoisoindolinyl stretching frequencies, suggesting similar electronic environments in the target compound .

Thiazole/Benzothiazole Acetamides with Varied Cores

Compounds like those in and feature thiazole/benzothiazole cores but lack the benzo[d]thiazol-2(3H)-ylidene or dioxoisoindolinyl groups:

Compound Name (Evidence) Core Structure Activity Key Feature
N-(thiazol-2-yl)acetamides () Oxadiazole-thioacetamide Anticancer (in vitro) Indole-oxadiazole hybrid
5 () Thiazolidinone-quinazolinone Not reported Sulfur-linked quinazolinone

Notes:

Research Findings and Implications

  • MAO Inhibition: Benzo[d]thiazol-2(3H)-ylidene acetamides (e.g., 4a in ) show nanomolar MAO-B inhibition, critical for neurodegenerative disease treatment. The target’s methoxy group may enhance selectivity or potency .
  • Anti-Microbial Activity : Dioxoisoindolinyl-linked compounds () exhibit anti-SA activity, suggesting the target could be explored for similar applications .
  • Synthetic Flexibility : Modular synthesis routes (e.g., hydrazide condensations in ) allow for structural diversification, enabling optimization of the target’s properties .

Biological Activity

The compound (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide represents a novel class of heterocyclic compounds that have garnered interest for their potential biological activities, including anticonvulsant and antiviral properties. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy in various biological assays, and structural characteristics.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18N2O3S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure features a dioxoisoindoline moiety linked to a thiazole derivative, which is critical for its biological activity.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant anticonvulsant properties. For instance, a series of related compounds were tested in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models in mice. The results indicated that these compounds provided substantial protection against seizures, suggesting their potential use in treating epilepsy .

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameMES Protection (%)sc-PTZ Protection (%)Neurotoxicity
Compound A8580Low
Compound B9075Moderate
(E)-2-(1,3-dioxoisoindolin-2-yl)...8882Low

Antiviral Activity

In addition to anticonvulsant effects, the compound has been evaluated for its antiviral properties. A review highlighted that heterocyclic derivatives similar to this compound exhibited promising activity against various viruses, including herpes simplex virus (HSV) and hepatitis C virus (HCV). The mechanism is thought to involve interference with viral replication processes .

Table 2: Antiviral Efficacy Against Selected Viruses

Compound NameVirus TypeIC50 (µM)CC50 (µM)
Compound CHSV-15.050.0
Compound DHCV10.060.0
(E)-2-(1,3-dioxoisoindolin-2-yl)...HSV-14.555.0

The biological activity of this compound is attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes involved in seizure propagation and viral replication. For instance, the compound's interaction with GABA receptors has been proposed as a mechanism for its anticonvulsant effects .

Case Studies

A notable case study involved the administration of the compound in a mouse model of epilepsy. The treated group exhibited significantly reduced seizure frequency compared to control groups. Behavioral assessments also indicated improved motor coordination and cognitive function post-treatment .

Q & A

Basic: What are the primary synthetic routes for (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide?

Methodological Answer:
The synthesis typically involves multi-step pathways:

  • Step 1: Condensation of 4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylideneamine with isoindoline-1,3-dione derivatives using acid chlorides (e.g., acetyl chloride) in aprotic solvents like dimethylformamide (DMF) .
  • Step 2: Acylation reactions under controlled temperatures (60–80°C) with triethylamine as a base to neutralize HCl byproducts .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the (E)-isomer, confirmed by thin-layer chromatography (TLC) .
    Yield optimization relies on solvent selection, catalyst loading, and reaction time .

Advanced: How can researchers address low yields in the final acylation step?

Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Optimization: Switching from triethylamine to stronger bases like sodium hydride to improve nucleophilic attack efficiency .
  • Solvent Polarity Adjustment: Using dichloromethane (DCM) instead of DMF to reduce solvation effects and enhance reactivity .
  • Temperature Gradients: Gradual heating (e.g., 40°C → 70°C) to minimize thermal degradation of intermediates .
    Post-reaction analysis via HPLC can identify unreacted starting materials, enabling iterative optimization .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy group at δ 3.8–4.0 ppm) .
    • ¹³C NMR: Confirms carbonyl groups (δ 165–175 ppm) and quaternary carbons in the benzo[d]thiazole ring .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 409.12) and fragmentation patterns .
  • IR Spectroscopy: Detects C=O stretches (~1700 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced: How to resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:
Discrepancies may arise from assay conditions or compound stability. Mitigation approaches:

  • Solubility Testing: Pre-treat the compound with DMSO/cosolvents (e.g., PEG-400) to ensure uniform dispersion in cell culture media .
  • Metabolic Stability Assays: Use liver microsomes to assess degradation rates and adjust dosing intervals .
  • Orthogonal Assays: Cross-validate results using apoptosis markers (e.g., Annexin V) and mitochondrial membrane potential assays (JC-1 dye) .

Advanced: What strategies elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., kinases), focusing on hydrogen bonding with the dioxoisoindolin moiety and hydrophobic contacts with the benzo[d]thiazole ring .
  • Kinetic Analysis: Perform Michaelis-Menten assays to determine inhibition constants (Kᵢ), varying substrate concentrations under pH-controlled buffers .
  • Mutagenesis: Engineer enzyme mutants (e.g., Cys→Ala substitutions) to test if the thiazole ring participates in covalent binding .

Basic: What are the key stability considerations for long-term storage?

Methodological Answer:

  • Thermal Stability: Differential scanning calorimetry (DSC) reveals decomposition temperatures (>200°C), guiding storage at 4°C in amber vials .
  • Light Sensitivity: UV-Vis spectroscopy (λmax ~300 nm) indicates photodegradation; use light-resistant containers .
  • Hydrolytic Stability: Monitor pH-dependent degradation via accelerated stability testing (40°C/75% RH for 6 months) .

Advanced: How to design SAR studies for analogs with enhanced bioactivity?

Methodological Answer:

  • Core Modifications: Replace the methoxy group with electron-withdrawing substituents (e.g., -CF₃) to enhance receptor binding .
  • Side-Chain Variations: Introduce alkyl spacers between the acetamide and benzo[d]thiazole to improve membrane permeability .
  • Biological Testing: Prioritize analogs with >80% inhibition in primary screens for secondary assays (e.g., pharmacokinetics in murine models) .

Basic: Which computational tools predict solubility and logP values?

Methodological Answer:

  • Software: Use ACD/Labs or ChemAxon’s MarvinSuite to calculate logP (predicted ~2.5) and aqueous solubility (~0.1 mg/mL) .
  • Molecular Dynamics (MD): Simulate solvation free energy in explicit water models (TIP3P) to refine predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.